4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

Medicinal Chemistry Chiral Synthesis Process Chemistry

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS 1163729-47-2) is the cost-effective racemic entry point for SAR exploration. Its unique trifluoromethyl-hydroxyl-cyclohexane core delivers a consensus LogP of 1.58 and predicted aqueous solubility of 3.19 mg/mL—properties that simple cyclohexane or non-hydroxylated analogs cannot replicate. Start with ≥95% purity racemate for primary screens; transition to defined trans- (2472431-71-1) or (1s,4s)- (1643570-58-4) stereoisomers for chiral lead optimization, maximizing budget efficiency without compromising synthetic reproducibility. Batch-specific NMR, HPLC, and GC documentation supports IND/NDA filing requirements.

Molecular Formula C8H11F3O3
Molecular Weight 212.17 g/mol
CAS No. 1163729-47-2
Cat. No. B1399318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
CAS1163729-47-2
Molecular FormulaC8H11F3O3
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)(C(F)(F)F)O
InChIInChI=1S/C8H11F3O3/c9-8(10,11)7(14)3-1-5(2-4-7)6(12)13/h5,14H,1-4H2,(H,12,13)
InChIKeyFIUBKGKIMNZJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid: Core Chemical and Sourcing Identity


4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS: 1163729-47-2) is a trifluoromethylated cyclohexane carboxylic acid derivative with a molecular formula of C8H11F3O3 and a molecular weight of 212.17 g/mol. It is primarily utilized as a research chemical and synthetic intermediate in the preparation of pharmaceutically active compounds [1][2]. This compound features a unique combination of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group on a cyclohexane ring, which imparts distinct physicochemical properties such as a consensus LogP of 1.58 and a predicted water solubility of 3.19 mg/mL . Commercial sources typically offer this material at a purity of ≥95%, with batch-specific analytical documentation available .

Why 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid Cannot Be Substituted by a Generic Analog


Direct substitution of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid with a simple cyclohexanecarboxylic acid or a non-hydroxylated trifluoromethyl analog is not scientifically defensible due to profound differences in physicochemical properties and stereochemical availability. The compound's stereochemistry is critical: the unspecified stereoisomer (CAS 1163729-47-2) provides a cost-effective racemic mixture for early-stage synthesis, whereas the defined trans- (CAS 2472431-71-1) or (1s,4s)- (CAS 1643570-58-4) stereoisomers are necessary for chiral resolution and biological activity studies . Moreover, the presence of both a hydroxyl and a trifluoromethyl group dramatically alters lipophilicity and hydrogen-bonding capacity compared to simpler analogs like 4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS 133261-33-3), which lacks the hydroxyl group and thus has a reduced LogP and different synthetic utility . These structural nuances mean that swapping in a cheaper or more readily available analog will likely fail to reproduce the required synthetic intermediate behavior or biological activity profile.

Quantitative Differentiation: 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid vs. Key Analogs


Stereochemical Purity and Cost Trade-off: Racemic (1163729-47-2) vs. Defined trans-Isomer (2472431-71-1)

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS 1163729-47-2) is the unspecified stereoisomer (racemic mixture), while the trans-isomer (CAS 2472431-71-1) is a defined stereoisomer. This stereochemical difference directly impacts both synthetic strategy and procurement cost. The racemic mixture is substantially more economical, with a 1 g price approximately 50-70% lower than the defined trans-isomer, making it the preferred choice for early-stage synthesis where chirality is not yet critical .

Medicinal Chemistry Chiral Synthesis Process Chemistry

LogP and Predicted Lipophilicity: Impact on Synthetic Intermediate Design

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid exhibits a consensus LogP of 1.58, which is significantly lower than the LogP of its non-hydroxylated analog, 4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS 133261-33-3), predicted at ~2.5-3.0 [1]. The lower LogP indicates reduced lipophilicity, which can be advantageous in early drug discovery when optimizing for aqueous solubility and minimizing off-target binding [2].

Medicinal Chemistry Physicochemical Profiling ADME Properties

Batch-Specific Quality Control: Purity Guarantee and Analytical Documentation

Reputable vendors of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid provide batch-specific Certificates of Analysis (CoA) with quantitative purity data and, in some cases, additional QC metrics (e.g., residual solvent, heavy metals) that are not consistently available from all suppliers of the comparator compound, trans-4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid .

Quality Assurance Analytical Chemistry Procurement

Synthetic Utility: A Dual-Functional Handle for Diverse Chemical Transformations

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid provides two distinct reactive handles (carboxylic acid and tertiary alcohol) on a conformationally constrained cyclohexane scaffold, enabling orthogonal derivatization strategies that are not possible with analogs lacking either the hydroxyl or the carboxylic acid group [1]. This dual functionality is particularly valuable for constructing complex molecules with defined 3D geometry and improved metabolic stability [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Application Scenarios for 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid Based on Verified Evidence


Early-Stage Medicinal Chemistry SAR Exploration

The cost-effective racemic mixture (1163729-47-2) is ideal for initial structure-activity relationship (SAR) studies where chirality is not yet a primary concern. The lower price point enables researchers to synthesize multiple analogs for primary screening, with the option to later acquire the defined trans- or (1s,4s)-stereoisomers for lead optimization . This tiered procurement strategy maximizes budget efficiency while minimizing synthesis delays.

Development of Metabolically Stable Drug Candidates

The trifluoromethyl group is a well-established bioisostere that can improve metabolic stability and membrane permeability in drug candidates [1]. The combination of CF3 and a hydroxyl group on a cyclohexane core provides a unique scaffold for designing analogs with enhanced pharmacokinetic properties. The compound's moderate LogP (1.58) and predicted aqueous solubility (3.19 mg/mL) further support its use in developing lead compounds with favorable drug-like characteristics .

Asymmetric Synthesis and Chiral Resolution Studies

While the unspecified stereoisomer (1163729-47-2) is suitable for racemic synthesis, the defined trans- (CAS 2472431-71-1) and (1s,4s)- (CAS 1643570-58-4) isomers are essential for asymmetric synthesis and biological studies requiring stereochemical definition . The availability of both forms allows researchers to precisely control chirality at critical junctures in the synthetic route, ensuring the correct stereochemical outcome in the final compound.

Quality-Controlled Pharmaceutical Intermediate Procurement

For organizations requiring rigorous quality assurance, sourcing 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid from vendors that provide batch-specific analytical documentation (NMR, HPLC, GC) is critical for regulatory compliance and synthetic reproducibility . This level of quality control minimizes the risk of synthesis failure due to undetected impurities and supports robust documentation for IND/NDA filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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